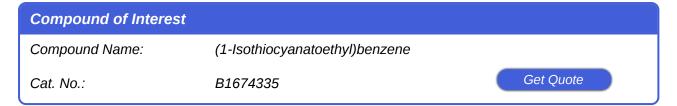


Spectroscopic Comparison of (R)- and (S)enantiomers of (1-Isothiocyanatoethyl)benzene

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A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic properties of the (R)- and (S)-enantiomers of **(1-Isothiocyanatoethyl)benzene**, supported by experimental data and protocols.

This guide provides a comprehensive comparison of the spectroscopic characteristics of the (R)- and (S)-enantiomers of **(1-Isothiocyanatoethyl)benzene**, also known as α -methylbenzyl isothiocyanate. As chiral molecules, these enantiomers exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs, a property that is critical in pharmacology and drug development. This document summarizes key spectroscopic data and provides the necessary experimental protocols to distinguish and characterize these enantiomers.

Data Presentation

The spectroscopic data for the (R)- and (S)-enantiomers of **(1-Isothiocyanatoethyl)benzene** are largely identical in standard NMR and Mass Spectrometry due to the achiral nature of these techniques. The primary distinguishing feature is their opposite optical rotation and Circular Dichroism (CD) spectra.

Table 1: Spectroscopic Data Summary for (R)- and (S)-(1-Isothiocyanatoethyl)benzene



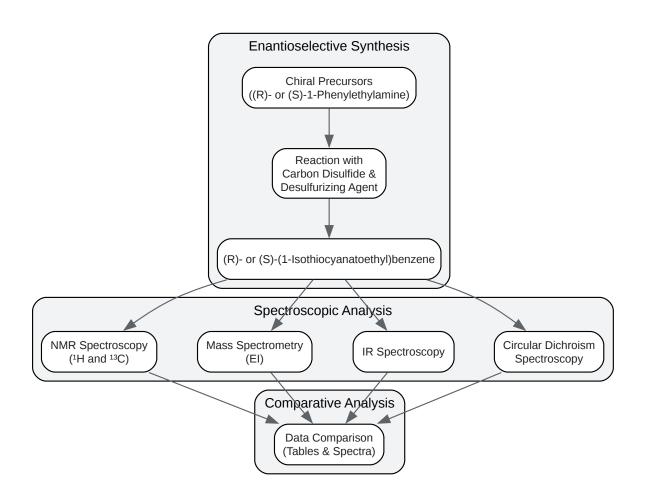
Spectroscopic Technique	(R)-(1- Isothiocyanatoethy I)benzene	(S)-(1- Isothiocyanatoethy I)benzene	Reference
Optical Rotation	[α]D +28.14° (neat)	[α]D -28.14° (neat) (inferred)	[1]
Mass Spectrum (EI)	Molecular Ion (m/z): 163	Molecular Ion (m/z): 163	[2]
Major Fragments (m/z): 148, 105, 77	Major Fragments (m/z): 148, 105, 77	[2]	

Note: Detailed ¹H and ¹³C NMR data were not available in the searched literature for direct comparison.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent spectroscopic analysis of the (R)- and (S)-enantiomers of (1-Isothiocyanatoethyl)benzene.





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References

- 1. D-α-Methylbenzyl isothiocyanate [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]



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